4-Methoxy-1-naphthol

説明

Naphthol Derivatives in Advanced Chemical Synthesis and Their Significance

Naphthol derivatives, characterized by a hydroxyl group attached to a naphthalene (B1677914) ring system, are fundamental building blocks in organic chemistry. Their significance stems from their ability to undergo a wide array of chemical transformations, making them indispensable in the creation of complex molecules with tailored properties.

Overview of Naphthalene Derivatives as Core Structures in Diverse Fields

Naphthalene derivatives, which include compounds like 4-methoxy-1-naphthol, are bicyclic aromatic hydrocarbons featuring two fused benzene (B151609) rings. This core structure provides a versatile scaffold for the development of compounds with diverse applications. They are extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science nih.govnih.govctdbase.orgfishersci.at. Beyond their synthetic utility, naphthalene derivatives are crucial in environmental studies, serving as model compounds for understanding the behavior of polycyclic aromatic hydrocarbons (PAHs) ctdbase.org. Their aromatic character allows them to participate in various reactions, including electrophilic aromatic substitution, oxidation, and reduction, leading to valuable derivatives fishersci.at.

Naphthalene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, antitubercular, antihypertensive, antidiabetic, and antioxidant effects nih.govnih.govnih.goviarc.frontosight.ai. This wide range of bioactivity underscores their importance in drug discovery and development. For instance, several naphthalene-based molecules have received FDA approval and are marketed as antimicrobial agents, such as naftifine, nafcillin, and terbinafine (B446) iarc.fr.

Relevance of 1-Naphthol (B170400) Scaffolds in Medicinal Chemistry and Materials Science

1-Naphthol scaffolds, which possess a hydroxyl group at the 1-position of the naphthalene ring, are particularly relevant in medicinal chemistry and materials science due to their inherent reactivity and the potential for functionalization. They serve as crucial structural design elements for the synthesis of medicinally important compounds. The aminoalkylation of naphthol derivatives, for example, is a subject of ongoing chemical interest, leading to Mannich-type phenolic bases that can form novel C–C bond linkages and diverse heterocycles with biological applications, including antibacterial, antifungal, and anticancer properties.

Furthermore, 1-naphthol derivatives are valuable building blocks for preparing other bioactive molecules, such as aminoalkyl naphthols (Betti bases), which exhibit significant biological activities, including enhancing the cytotoxicity of antitumor agents and demonstrating hypotensive and bradycardiac effects nih.gov. In materials science, naphthol derivatives are explored for their unique photophysical properties, making them attractive for applications in organic optoelectronics.

Positioning of this compound within Naphtholic Compound Classes

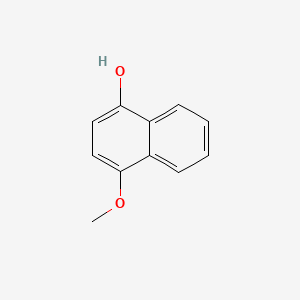

This compound is formally classified as a naphthol and derivative, belonging to the broader class of naphthalene derivatives that carry one or more hydroxyl (-OH) groups at any ring position. Structurally, it features a methoxy (B1213986) group (-OCH₃) at the 4-position and a hydroxyl group (-OH) at the 1-position of the naphthalene ring. This specific substitution pattern contributes to its distinct chemical properties and reactivity.

As an anisole (B1667542) derivative, this compound also falls under the category of alkyl aryl ethers. Its molecular formula is C₁₁H₁₀O₂, and it has a molecular weight of approximately 174.20 g/mol . It typically appears as a grey to brown-purple crystalline powder.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | |

| Molecular Weight | 174.20 g/mol | |

| Melting Point | 126-129 °C | |

| Form | Grey to Brown-Purple Crystalline Powder | |

| Solubility | Soluble in water, DMSO (Slightly), Methanol (B129727) (Slightly) |

Historical Context and Evolution of Research on this compound

The broader field of naphthalene derivative chemistry gained prominence during the late 19th and early 20th centuries, laying the groundwork for the synthesis and study of more complex compounds like this compound. Early research in this area focused on understanding the fundamental substitution patterns and reactivity of the naphthalene ring system.

The specific synthesis of methoxy-substituted naphthalene derivatives emerged from advancements in electrophilic aromatic substitution reactions and the development of reliable methods for introducing alkoxy groups into aromatic systems. While the general understanding of naphthalene chemistry has a long history, this compound itself was formally cataloged in chemical databases, such as PubChem, around 2005. This relatively recent formal characterization within comprehensive chemical literature indicates a transition from purely academic curiosity to a compound of practical synthetic utility, as evidenced by its availability through major chemical suppliers.

Research on this compound has evolved to explore its specific applications in various scientific disciplines. For instance, it has been utilized in the synthesis of 3-(4-hydroxy-1-naphthoxy)lactic acid (4-HO-NLA). Notably, 4-Methoxynaphthalen-1-ol (an alternate name for this compound) has been identified as a novel antibacterial compound that specifically targets the WalK/WalR two-component signal transduction system in Gram-positive bacteria. It is also recognized as walrycin A, a novel human PXR activator that induces human PXR transcriptional activity.

In biochemical assays, this compound primarily functions as a fluorogenic substrate for human alcohol dehydrogenase (ADH), undergoing enzymatic conversion to produce a fluorescent product. This property is valuable for studying enzyme kinetics and metabolic pathways related to alcohol metabolism. Advanced spectroscopic studies involving this compound have also contributed to the fundamental understanding of molecular structure and electronic properties in substituted naphthalene systems. The analysis of its non-linear optical (NLO) properties suggests potential applications as a cheap and effective NLO material, with its polarizability tensor and second-order hyperpolarizability significantly greater than that of urea. Anodic fluorination of this compound has also been investigated, offering a procedure for excellent yields at room temperature with short reaction times.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTGCZBEERTTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058908 | |

| Record name | 1-Naphthalenol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84-85-5 | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Walrycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WALRYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CC5CL28DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124 - 126 °C | |

| Record name | 4-Methoxy-1-naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Methoxy 1 Naphthol

Synthesis of 4-Methoxy-1-naphthol

The preparation of this compound can be achieved through various synthetic pathways, ranging from classical methods to more contemporary and sustainable approaches.

Established Synthetic Routes and Their Mechanistic Underpinnings

One of the established methods for synthesizing this compound involves the selective demethylation of 1,4-dimethoxynaphthalene. This reaction is typically carried out using a demethylating agent like pyridine (B92270) hydrochloride at elevated temperatures. The mechanism proceeds via the protonation of one of the methoxy (B1213986) groups by the pyridinium (B92312) ion, followed by a nucleophilic attack by the chloride ion on the methyl group, leading to the cleavage of the ether bond.

Another classical route starts from 1,4-naphthoquinone (B94277). wikipedia.org The synthesis involves the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene, followed by a selective mono-O-methylation. The reduction can be achieved using various reducing agents. The subsequent selective methylation is crucial and can be challenging due to the presence of two hydroxyl groups.

A further established method is the acid-induced ring opening of 1,4-epoxy-5-methoxynaphthalene. This reaction leverages the electron-donating effect of the methoxy group to facilitate the selective cleavage of the C4-O bond, leading to the formation of 5-methoxy-1-naphthol, a constitutional isomer of the target molecule. rsc.org While not a direct synthesis of this compound, this reaction highlights the influence of the methoxy group in directing bond cleavage.

Novel Approaches in this compound Synthesis

Modern synthetic chemistry has seen the development of novel methods for the preparation of this compound and its derivatives, often focusing on improving efficiency and selectivity.

Electrochemical methods have emerged as a powerful tool. For instance, the anodic oxidation of naphthalene (B1677914) in methanol (B129727) can lead to the formation of 1,4-dimethoxynaphthalene, which can then be demethylated to this compound. researchgate.net This electrochemical approach offers a high degree of control over the reaction conditions.

Microwave-assisted synthesis has also been employed for the rapid and efficient preparation of derivatives of this compound. rsc.org This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound. Electrochemical methods, as mentioned earlier, are considered green as they replace stoichiometric reagents with electricity, minimizing waste. researchgate.net Anodic fluorination of this compound, for example, offers a more environmentally benign alternative to traditional fluorinating agents. researchgate.net

Furthermore, the use of solid acid catalysts in solvent-free conditions for related transformations, such as the synthesis of azo dyes from 1-naphthol (B170400), demonstrates a commitment to greener synthetic protocols. These methods reduce the reliance on volatile organic solvents and simplify product purification.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is largely dictated by the interplay of the electron-donating hydroxyl and methoxy groups on the naphthalene ring system.

Electrophilic Aromatic Substitution Reactions

This compound readily undergoes electrophilic aromatic substitution reactions due to the activating nature of its substituents.

The methoxy group (-OCH₃) is a strong activating group, donating electron density to the aromatic ring through resonance. This increases the nucleophilicity of the naphthalene system, making it more susceptible to attack by electrophiles. In conjunction with the hydroxyl group at the 1-position, the methoxy group at the 4-position strongly directs incoming electrophiles to specific positions on the ring.

The directing effect is a combination of electronic and steric factors. The ortho and para positions relative to the activating groups are electronically favored. In this compound, the positions ortho to the hydroxyl group (C2) and ortho to the methoxy group (C3 and C5) are activated. However, the regioselectivity of the substitution is often highly specific.

Nitration: The nitration of 1-naphthol derivatives typically yields a mixture of 2- and 4-nitro products. arkat-usa.org In the case of 4-substituted phenols, nitration with cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate has been shown to be highly regioselective for the ortho position. arkat-usa.org For 4-methoxyphenol, this method yields 4-methoxy-2-nitrophenol. arkat-usa.org By analogy, the nitration of this compound is expected to favor substitution at the C2 position, ortho to the hydroxyl group.

Halogenation: Anodic fluorination of this compound has been shown to be highly selective, with fluorination occurring at the ortho-position to the hydroxyl group (C2). researchgate.net This selectivity is attributed to a mechanism involving a two-electron oxidation of the substrate followed by fluoride (B91410) ion capture. researchgate.net Bromination of 2-methoxynaphthalene (B124790) has been reported to yield the 1-bromo derivative, indicating substitution ortho to the methoxy group. rsc.org For this compound, halogenation is also anticipated to occur preferentially at the activated C2 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation of 1-methoxynaphthalene (B125815) with 1-adamantanol (B105290) in a mixture of phosphoric and glacial acetic acid leads to the formation of the 4-substituted product as the sole isomer. core.ac.uk This high regioselectivity is attributed to the combined steric effect of the peri-hydrogen and the methoxy group, which hinders attack at the C2 position. core.ac.uk This demonstrates the significant influence of steric factors in directing electrophilic substitution in the naphthalene system.

The following table summarizes the regioselectivity observed in various electrophilic aromatic substitution reactions of this compound and related compounds.

| Reaction | Reagents | Substrate | Major Product(s) | Reference(s) |

| Nitration | CAN, NaHCO₃ | 4-Methoxyphenol | 4-Methoxy-2-nitrophenol | arkat-usa.org |

| Fluorination | Anodic oxidation, Et₃N·5HF | This compound | 2-Fluoro-4-methoxy-1-naphthol | researchgate.net |

| Alkylation | 1-Adamantanol, H₃PO₄, AcOH | 1-Methoxynaphthalene | 4-(1-Adamantyl)-1-methoxynaphthalene | core.ac.uk |

| Bromination | PIDA, AlBr₃ | 2-Methoxynaphthalene | 1-Bromo-2-methoxynaphthalene | rsc.org |

Oxidation Reactions and Product Selectivity of this compound

The oxidation of this compound is a versatile transformation that can lead to a variety of products, including quinones, binaphthols, and complex polycyclic structures. The selectivity of these reactions is highly dependent on the reaction conditions, such as the choice of catalyst, temperature, and solvent, as well as the mode of oxidation, including chemical and electrochemical methods.

Catalyst-Dependent Oxidation Pathways

The pathway of this compound oxidation is significantly influenced by the catalyst employed. Various catalysts, from noble metals to semiconductors, have been shown to direct the reaction towards different products.

For instance, platinum supported on activated carbon, when promoted with bismuth, has been utilized for the oxidative coupling of this compound using hydrogen peroxide as an environmentally benign oxidant. researchgate.net This catalytic system can produce 4,4'-dimethoxy-2,2'-binaphthalenyl-1,1'-diol with a yield of up to 94% or be further oxidized to 4,4'-dimethoxy-2,2'-binaphthalenylidene-1,1'-dione with a 92% yield within 40 minutes. csir.co.za Unpromoted platinum, gold, and Raney nickel have also demonstrated activity in this transformation. researchgate.net

Semiconductor oxides also serve as effective catalysts for the oxidative dimerization of this compound. For example, using zirconium dioxide (ZrO2) in the presence of dioxygen can lead to the formation of a 2,2'-binaphthyl-1,1'-quinone. researchgate.netresearchgate.net In a one-pot synthesis of dibenzofuran-1,4-diones from 4-methoxy-1-naphthols, tin dioxide (SnO2) in oxygen-saturated toluene (B28343) was found to facilitate oxidative dimerization followed by cyclization. clockss.org Other semiconductors like titanium dioxide (TiO2) and niobium pentoxide (Nb2O5) have also been explored, with ZrO2 affording the desired dibenzofuran-1,4-dione in moderate yields. clockss.org

Enzymatic catalysis offers another pathway. The thermophilic P450 enzyme CYP175A1 exhibits both peroxygenase and peroxidase activities. rsc.orgrsc.org It can convert 1-methoxynaphthalene into this compound, which then undergoes in situ oxidative dimerization mediated by the enzyme's peroxidase-like activity to form products like Russig's blue dye. rsc.orgrsc.orgnih.gov

The choice of oxidizing agent in conjunction with the catalyst also dictates the product. For example, oxidation with silver(II) oxide-40% nitric acid leads to dimerization and the formation of the corresponding bi-1,4-naphthoquinones. researchgate.net

Table 1: Catalyst-Dependent Oxidation Products of this compound

| Catalyst | Oxidant | Major Product(s) | Reference |

|---|---|---|---|

| Bismuth-promoted Platinum on Carbon | Hydrogen Peroxide | 4,4'-dimethoxy-2,2'-binaphthalenyl-1,1'-diol or 4,4'-dimethoxy-2,2'-binaphthalenylidene-1,1'-dione | researchgate.netcsir.co.za |

| Zirconium Dioxide (ZrO2) | Dioxygen | 2,2'-Binaphthyl-1,1'-quinone | researchgate.netresearchgate.net |

| Tin Dioxide (SnO2) | Dioxygen | Dibenzofuran-1,4-dione | clockss.org |

| CYP175A1 (P450 enzyme) | Hydrogen Peroxide | Russig's blue dye | rsc.orgrsc.org |

| Silver(II) Oxide-Nitric Acid | - | Bi-1,4-naphthoquinones | researchgate.net |

| 5-Me-IBS / Oxone | Oxone | o-quinone derivative | researchgate.net |

Temperature-Dependent Product Formation in Oxidation

Temperature is a critical parameter that can dramatically alter the product distribution in the oxidation of this compound. researchgate.net Research has shown that even a modest change in reaction temperature can favor the formation of different chemical structures.

In the bismuth-promoted platinum-catalyzed oxidation of this compound, the reaction outcome is distinctly temperature-dependent. researchgate.net At a temperature of 25°C, the major product is the expected 4,4'-dimethoxy-2,2'-binaphthalenylidene-1,1'-dione. researchgate.net However, when the temperature is elevated to 60°C, a different product, 1'-hydroxy-4'-methoxy-2,2'-binaphthalenyl-1,4-dione, is formed. researchgate.net This shift in product selectivity is attributed to the competitive cleavage of one of the two O-Me bonds at the higher temperature, which leads to the loss of a methoxy group while preserving a hydroxy group. researchgate.net

Similarly, in the oxidation of this compound over silica-supported Au-Ru catalysts, temperature plays a crucial role in the conversion rates. nih.gov For example, using a microwave-assisted synthesized Au-Ru catalyst in methanol, the conversion of this compound was 34% at room temperature but increased significantly to 96% at 60°C. nih.gov

Table 2: Effect of Temperature on Product Formation in the Oxidation of this compound

| Catalyst System | Temperature | Major Product | Yield/Conversion | Reference |

|---|---|---|---|---|

| Bi-promoted Pt/C with H₂O₂ | 25°C | 4,4'-dimethoxy-2,2'-binaphthalenylidene-1,1'-dione | Major product | researchgate.net |

| Bi-promoted Pt/C with H₂O₂ | 60°C | 1'-hydroxy-4'-methoxy-2,2'-binaphthalenyl-1,4-dione | - | researchgate.net |

| MW-5Au5Ru in MeOH | Room Temp. | - | 34% conversion | nih.gov |

| MW-5Au5Ru in MeOH | 60°C | - | 96% conversion | nih.gov |

Oxidative Dimerization Mechanisms

The oxidative dimerization of this compound is a key transformation that leads to the formation of C-C coupled products, such as binaphthols and their corresponding quinones. This process can be initiated by various chemical and enzymatic catalysts.

The mechanism often involves the initial formation of a radical species from the naphthol. In enzymatic reactions, such as those catalyzed by CYP175A1, this compound is believed to undergo oxidative dimerization through several radical intermediates to produce dimeric dyes like Russig's blue. rsc.orgrsc.org The reaction is thought to proceed via an oxidative aryl radical coupling mechanism. rsc.org

Chemical oxidation methods also proceed through dimerization. The oxidative coupling using platinum catalysts supported on activated carbon in the presence of hydrogen peroxide is a useful method for creating new carbon-carbon bonds. csir.co.za The reaction can be controlled to yield either the binaphthyl diol or the corresponding dione. researchgate.net The binaphthalenyl diols are considered to be reaction intermediates that are subsequently oxidized to the diones. researchgate.net

The synthesis of binaphthols and binaphthoquinones from this compound is a prominent example of its oxidative dimerization. These products are valuable in various fields, including as precursors to chiral ligands and naturally occurring compounds. researchgate.netwikipedia.org

Using a platinum catalyst on activated carbon with hydrogen peroxide, this compound can be converted to 4,4'-dimethoxy-2,2'-binaphthalenyl-1,1'-diol in high yield (up to 94%). csir.co.za Further oxidation under reflux conditions can lead to the formation of 4,4'-dimethoxy-2,2'-binaphthalenylidene-1,1'-dione with yields up to 92%. researchgate.netcsir.co.za

The oxidative dimerization of 4-alkoxy-1-naphthols using a combination of silver(II) oxide and 40% nitric acid has been shown to be an efficient method for synthesizing naturally occurring binaphthoquinones. researchgate.net This reaction requires a hydroxyl group and the coupling occurs at its ortho position. researchgate.net Similarly, the oxidation of this compound with SnCl4 in the presence of molecular oxygen can yield the dehydrodimeric naphthoquinone. nih.gov

Electrochemical Oxidation Mechanisms

Electrochemical methods offer a reagent-free alternative for the oxidation of this compound, where the product outcome can be precisely controlled by parameters like the solvent and electrode potential. Anodic oxidation of this compound typically involves the formation of radical cations or phenoxonium ions as key intermediates. acs.orgntnu.no

Early studies on the electrochemical oxidation of phenols suggest that the reaction proceeds through a phenoxonium ion, which can then react with nucleophiles present in the medium. ntnu.no In the absence of strong nucleophiles, these intermediates can dimerize or polymerize. The anodic oxidation of this compound in the presence of nucleophiles has been investigated, leading to corresponding addition products as well as dimers. researchgate.netlookchem.com

The choice of solvent is a critical factor that dramatically influences the reaction pathway and product selectivity in the electrochemical oxidation of this compound. acs.orgmdpi.comresearchgate.net

In acetonitrile (B52724), a commonly used solvent in electrochemistry, the anodic oxidation of this compound typically results in the formation of the homocoupling product and an overoxidized dehydrodimeric naphthoquinone. acs.org The electrochemical behavior in acetonitrile can lead to the formation of a conducting polymer on the electrode surface. mdpi.com

In stark contrast, when the electrolysis is performed in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a novel polycyclic naphthalenone motif is formed instead of the simple dimerization products. nih.govacs.org HFIP is believed to play a decisive role by forming a solvent cage that facilitates a highly diastereoselective cyclization, leading to this unexpected polycyclic architecture. nih.govacs.org This highlights the power of solvent control in directing the outcome of electrosynthesis. acs.org

Other organic solvents also impact the reaction. Studies have shown that in dimethyl sulfoxide (B87167) and dimethyl formamide, electrode fouling is minimized compared to other organic solvents. mdpi.comresearchgate.net The use of unsaturated solvents like allyl alcohol or mesityl oxide can also lead to different outcomes compared to their saturated analogs. mdpi.comresearchgate.net

Table 3: Solvent Effects on the Electrochemical Oxidation of this compound

| Solvent | Key Observation / Major Product | Reference |

|---|---|---|

| Acetonitrile | Homocoupling product and dehydrodimeric naphthoquinone | acs.org |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Novel polycyclic naphthalenone motif | nih.govacs.org |

| Dimethyl Sulfoxide (DMSO) | Minimized electrode fouling | mdpi.comresearchgate.net |

| Dimethyl Formamide (DMF) | Minimized electrode fouling, good solubility of products | mdpi.comresearchgate.net |

| Tetrahydrofuran (THF) | Used as a co-solvent to improve solubility | csir.co.zabeilstein-journals.org |

| Nitromethane | High amounts of quinoid byproducts in catalytic oxidation | csir.co.za |

Role of Protic Additives in Selectivity Control

In the realm of electrochemical synthesis, the use of protic additives like water or methanol can be instrumental in controlling the selectivity of reactions, particularly when there is a disparity in the oxidation potentials and nucleophilicity of the reacting species. acs.org The addition of such solvents can influence the reaction pathway, preventing the formation of undesired byproducts and promoting the desired transformation. acs.org

Formation of Polycyclic Naphthalenone Motifs via Electrochemical Coupling

Recent research has demonstrated that the electrochemical oxidation of this compound can lead to the formation of novel polycyclic naphthalenone motifs. acs.org This transformation is highly dependent on the solvent system employed. Specifically, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent has been identified as a critical parameter for achieving this unique cyclization. acs.org In contrast, electrochemical anodic oxidation of this compound in acetonitrile primarily yields homocoupling products and overoxidized dehydrodimeric naphthoquinones. acs.org

The electrochemical dehydrogenative sp2-coupling of naphthols in HFIP, often carried out using flow electrolysis, results in a highly diastereoselective cyclization, which is attributed to the formation of a solvent cage. acs.orgresearchgate.net This method has been successfully applied to synthesize a variety of derivatives containing this polycyclic naphthalenone scaffold, with yields reaching up to 88%. acs.org The resulting polycyclic structures bear a resemblance to bioactive natural products like Daldionin. acs.org

Reduction Reactions

The functional groups present in derivatives of this compound are amenable to reduction reactions. For instance, the aldehyde group in 4-methoxy-1-naphthaldehyde (B103360) can be reduced to a primary alcohol, 4-methoxy-1-naphthalenemethanol, using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Similarly, a nitrile group can be reduced to an amine or an aldehyde. smolecule.com

Condensation Reactions

This compound and its derivatives can participate in condensation reactions. The electron-donating nature of the methoxy group enhances the reactivity of the naphthalene ring, influencing its behavior in reactions such as aldol (B89426) condensations for chalcone (B49325) synthesis. Additionally, heating this compound with a 1,1-diarylprop-2-yn-1-ol can yield a 2,2-diaryl-6-methoxy-2H-naphtho[1,2-b]pyran along with a novel merocyanine. researchgate.net

Coupling Reactions for Carbon-Carbon Bond Formation

Oxidative Coupling with Metallic Catalysts

Oxidative coupling of this compound provides an effective method for forming new carbon-carbon bonds. researchgate.net This reaction can be catalyzed by various metallic catalysts, including platinum supported on activated carbon, often in the presence of an oxidant like hydrogen peroxide. researchgate.net The outcome of the reaction is sensitive to conditions such as solvent and temperature. researchgate.net

For example, using a bismuth-promoted platinum catalyst, the reaction of this compound can yield different products depending on the temperature. researchgate.net At 25 °C, the major product is the corresponding 1,1'-dione, while at 60 °C, a different product, 1'-hydroxy-4'-methoxy-2,2'-binaphthalenyl-1,4-dione, is formed due to the cleavage of one of the methoxy groups. researchgate.net Other metallic catalysts like gold and Raney nickel have also been shown to be active in this transformation. researchgate.net Recent studies have also explored the use of silica-supported Au-Ru catalysts for the oxidative coupling of this compound, producing 4,4'-dimethoxy-2,2'-binaphthalenylidene-1,1'-dione as the main product. nih.gov

| Temperature (°C) | Major Product |

|---|---|

| 25 | 4,4'-dimethoxy-2,2'-binaphthalenylidene-1,1'-dione |

| 60 | 1'-hydroxy-4'-methoxy-2,2'-binaphthalenyl-1,4-dione |

Reactions with Specific Reagents and Formation of Novel Scaffolds

This compound can be utilized in reactions with specific reagents to construct novel and complex molecular architectures. For instance, it can undergo a [3+3]-cycloaddition reaction with 2-hydroxyl chromene derivatives, catalyzed by imidazole, to form bridged bicyclo[3.3.1]nonane ketal scaffolds. rsc.org

Furthermore, the reaction of this compound with a 1,1-diarylprop-2-yn-1-ol upon heating leads to the formation of a 2,2-diaryl-6-methoxy-2H-naphtho[1,2-b]pyran and a novel photomerocyanine, (E)-2-[3',3'-bis(aryl)allylidene]-4-methoxynaphthalen-1(2H)-one. researchgate.net Anodic fluorination of this compound using Et3N·5HF in a mixed nonaqueous solvent has also been investigated, leading to selective fluorination at the ortho-position to the hydroxyl group. researchgate.net

| Reactant(s) | Catalyst/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|

| 2-hydroxyl chromene derivatives | Imidazole, refluxing toluene | Bridged bicyclo[3.3.1]nonane ketals | rsc.org |

| 1,1-diarylprop-2-yn-1-ol | Heating | 2,2-diaryl-6-methoxy-2H-naphtho[1,2-b]pyran and photomerocyanine | researchgate.net |

| Et3N·5HF | Anodic fluorination, pulse electrolysis | ortho-Fluorinated this compound | researchgate.net |

Synthesis of 4H-benzo[h]chromene Derivatives

A highly efficient and notable application of this compound is in the synthesis of 4H-benzo[h]chromene derivatives. These compounds are of significant interest due to their wide range of pharmacological properties. scispace.com A common and effective method for their preparation is a one-pot, three-component condensation reaction. mdpi.com

This reaction typically involves this compound, an aromatic aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). scispace.commdpi.com The process is often catalyzed by a base like piperidine (B6355638) and conducted in an ethanol (B145695) solvent system. mdpi.comresearchgate.net A significant advancement in this methodology is the use of microwave irradiation, which dramatically reduces reaction times to as little as two minutes, while providing high yields (50-90%). scispace.commdpi.comresearchgate.net This microwave-assisted approach is considered environmentally benign and highly efficient. researchgate.net

The reaction proceeds via an initial Knoevenagel condensation between the aromatic aldehyde and the active methylene compound, followed by a Michael addition of the this compound, and subsequent intramolecular cyclization and dehydration to yield the final 4H-benzo[h]chromene product. mdpi.com

For example, the reaction of this compound with 4-methoxybenzaldehyde (B44291) and malononitrile under microwave irradiation for two minutes at 140°C yields 2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. mdpi.com Similarly, using ethyl cyanoacetate in place of malononitrile produces the corresponding ethyl 2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate. mdpi.com The structures of these synthesized compounds are typically confirmed using spectral data analysis. mdpi.comeurjchem.com

Table 1: Examples of 4H-benzo[h]chromene Derivatives Synthesized from this compound

| Aromatic Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | Malononitrile | 2-Amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | N/A | mdpi.com |

| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Ethyl 2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate | N/A | mdpi.com |

| 4-Fluorophenylacetaldehyde | Malononitrile | 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | 89% | scispace.com |

| 2,4-Dimethoxybenzaldehyde | Malononitrile | 2-Amino-4-(2,4-dimethoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | N/A | researchgate.netmdpi.com |

Selenofunctionalization of Naphthol Derivatives

Selenofunctionalization introduces selenium atoms into organic molecules, often leading to compounds with interesting biological activities and synthetic utility. While direct selenofunctionalization of this compound is not extensively detailed in the provided research, methods for the selenation of other naphthol derivatives have been established, which could be applicable.

One such method is the base-mediated selenation of 2-naphthols with styrenyl selenocyanates, which proceeds without the need for transition metals or oxidants at room temperature. acs.org This reaction successfully couples various substituted 2-naphthols with styrenyl selenocyanate (B1200272) to produce 1-selenylated 2-naphthol (B1666908) derivatives in excellent yields. acs.org The reaction is tolerant of several functional groups on the styrenyl selenocyanate, allowing for further molecular diversification. acs.org

Another relevant technique is the electrochemical selenofunctionalization of allyl-naphthol derivatives. rsc.org This method involves the anodic oxidation of an allyl-naphthol in the presence of a diselenide, leading to an intramolecular cyclization to form selenyl-dihydrofurans. For instance, the electrolysis of 1-allylnaphthalen-2-ol with diphenyl diselenide produces 2-((phenylselanyl)methyl)-1,2-dihydronaphtho[2,1-b]furan. rsc.org This electrochemical approach provides a pathway to complex selenium-containing heterocyclic systems from naphthol precursors.

Fluorination Reactions

The introduction of fluorine into aromatic systems can significantly alter their physical, chemical, and biological properties. Anodic fluorination represents a direct method for achieving this transformation on this compound. researchgate.netresearchgate.net

Research has shown that the electrochemical fluorination of this compound can be performed selectively. researchgate.net Using triethylamine (B128534) pentahydrofluoride (Et3N·5HF) as both a supporting electrolyte and the fluorine source in a mixed nonaqueous solvent system (acetonitrile/1,2-dimethoxyethane), fluorination occurs selectively at the ortho-position relative to the hydroxyl group. researchgate.net This process is believed to involve a stepwise two-electron oxidation of the naphthol substrate, which is then captured by a fluoride anion. researchgate.net

To prevent the common issue of polymer formation on the anode surface during electrolysis, a pulse electrolysis technique can be employed. researchgate.netresearchgate.net This procedure offers excellent yields at room temperature, requires short reaction times, and allows for an easy work-up, aligning with the principles of green chemistry. researchgate.netresearchgate.net This method stands as an efficient, single-step, and eco-friendly route to ortho-fluorinated this compound derivatives. researchgate.net

Synthesis of Advanced Derivatives for Specific Applications

Synthesis of 3-(4-hydroxy-1-naphthoxy)lactic acid (4-HO-NLA)

This compound serves as a crucial starting material in the synthesis of 3-(4-hydroxy-1-naphthoxy)lactic acid (4-HO-NLA), which has been identified as a metabolite of the drug propranolol. sigmaaldrich.comnih.gov The synthesis of authentic 4-HO-NLA is essential for metabolic studies. sigmaaldrich.comnih.gov

The synthetic route utilizes established methods for preparing the related compound naphthoxylactic acid (NLA) from the this compound precursor. sigmaaldrich.comnih.gov A key step in the synthesis is the cleavage of the methyl ether at the 4-position to unmask the hydroxyl group. This demethylation is effectively accomplished using iodotrimethylsilane, often in the presence of a scavenger like cyclopentene (B43876) to trap the generated iodide. sigmaaldrich.comnih.govresearchgate.net

Synthesis of Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls

Methoxy-naphthyl-linked N-benzyl pyridinium styryls have been designed and synthesized as potential dual inhibitors of cholinesterase enzymes, which are relevant targets in Alzheimer's disease research. nih.govacs.org Structure-activity relationship studies have highlighted the importance of a methoxy-naphthyl fragment within the pharmacophore for this activity. acs.orgresearchgate.net

The synthesis of these target molecules involves a multi-step process. nih.gov For instance, the synthesis of a series of naphthalene-linked N-(1-benzyl pyridinium) styryls began with 6-methoxy-2-naphthaldehyde (B117158) as the key precursor. nih.gov This aldehyde undergoes a Wittig reaction with a phosphonium (B103445) salt derived from 4-picoline to construct the styryl linkage. The resulting methoxy-naphthyl-vinyl-pyridine is then quaternized by reacting it with various substituted benzyl (B1604629) bromides to yield the final N-benzyl pyridinium styryl products. nih.gov While this compound is not the direct starting material in the cited syntheses, these studies underscore the significance of the methoxy-naphthalene scaffold, which can be derived from various isomers, in designing molecules for specific biological applications. nih.govacs.org The optimized derivative from one study, compound 7av (SB-1436), which contains a 6-methoxy-naphthyl group, was identified as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govacs.org

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and conformational analysis of 4-Methoxy-1-naphthol.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The spectrum, typically recorded in a deuterated solvent like DMSO-d6, shows characteristic chemical shifts for the aromatic protons on the naphthalene (B1677914) ring, the methoxy (B1213986) group protons, and the hydroxyl proton. chemicalbook.com The integration of these signals confirms the number of protons in each environment, while the coupling patterns (splitting) provide information about adjacent protons, helping to piece together the connectivity of the molecule.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Naphthalene Ring) | 6.8 - 8.2 | Multiplet (m) |

| Methoxyl (-OCH₃) | ~3.9 | Singlet (s) |

| Hydroxyl (-OH) | Variable | Singlet (s, broad) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum displays separate signals for each unique carbon atom, including the carbons of the naphthalene ring and the methoxy group. nih.gov The chemical shifts of the carbon atoms are indicative of their electronic environment; for instance, carbons bonded to the electronegative oxygen atoms of the hydroxyl and methoxy groups are shifted downfield.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic, Hydroxyl) | 145 - 155 |

| C-O (Aromatic, Methoxy) | 140 - 150 |

| Aromatic C-H | 100 - 130 |

| Aromatic C-C (quaternary) | 120 - 140 |

| Methoxyl (-OCH₃) | 55 - 60 |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

¹⁷O NMR Spectral Analysis

While less common than ¹H and ¹³C NMR, Oxygen-17 (¹⁷O) NMR spectroscopy can offer direct insight into the electronic environment of the oxygen atoms in this compound. nih.gov Given that the molecule contains two distinct oxygen atoms—one in the hydroxyl group and one in the methoxy group—¹⁷O NMR can be used to probe their respective chemical environments. The chemical shifts in ¹⁷O NMR are highly sensitive to factors like hydrogen bonding and electron density, providing a unique spectroscopic handle on these functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Intermediate Detection

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and identifying transient intermediates formed during its reactions. The nominal molecular weight of this compound is approximately 174.20 g/mol . nih.gov

Real-time Capture of Reactive Intermediates via MS/MS

Tandem mass spectrometry (MS/MS) is particularly valuable for studying reaction mechanisms. In the context of the enzymatic oxidation of 1-methoxynaphthalene (B125815), where this compound is the initial intermediate, MS/MS has been employed to intercept and characterize this species in real-time. rsc.org By selecting the ion corresponding to protonated this compound (m/z 175.0750), researchers can induce fragmentation and analyze the resulting product ions. This fragmentation pattern serves as a structural fingerprint, confirming the identity of the intermediate. rsc.orgrsc.org Furthermore, this technique has been used to identify subsequent reactive intermediates in the oxidative dimerization of this compound, such as resonance-like radical species. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| C-O (Aryl ether) | C-O Stretch | 1230 - 1270 (asymmetric) |

| C-O (Phenol) | C-O Stretch | ~1200 |

| Aromatic C=C | C=C Stretch | 1500 - 1600 |

Note: The precise position and shape of the -OH band can be affected by hydrogen bonding.

The broad absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. The sharp peaks in the aromatic C-H stretching region and the characteristic C=C stretching bands confirm the presence of the naphthalene ring. Additionally, distinct C-O stretching vibrations for the aryl ether (methoxy group) and the phenolic hydroxyl group can be observed, providing further structural confirmation. nih.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra reveal characteristic absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Theoretical and experimental studies have been conducted to understand the UV-Vis spectral characteristics of this compound. ingentaconnect.com Calculations performed using methods such as HF, MP2, SVWN, and B3LYP have been employed to determine its UV-Vis, IR, and Raman spectra. ingentaconnect.com The interaction of the methoxy group with the naphthalene ring influences the electronic transitions. The methoxy group acts as an electron-donating group, which can affect the energy levels of the π molecular orbitals and consequently the wavelength of maximum absorption (λmax). vulcanchem.com

The electronic spectrum of naphthalene derivatives is characterized by π → π* transitions. aanda.org The addition of substituents, such as the methoxy group in this compound, can cause shifts in these absorption bands. libretexts.org Specifically, the introduction of a methoxy group can lead to either a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift depending on its position on the naphthalene ring. clockss.org

In a related compound, 4-methoxy-2-phenylazo-1-naphthol, the methoxy group at the 4-position enhances electron donation, which affects the electronic transitions and solubility profiles. vulcanchem.com While not directly this compound, this illustrates the significant role of the methoxy substituent in determining the optical properties of naphthol derivatives. Furthermore, studies on other substituted naphthols have shown that the solvent environment can also influence the UV-Vis spectra, with polar solvents often favoring tautomeric forms that alter the electronic structure. vulcanchem.comresearchgate.net

A study on 4-hydroxy-1-naphthaldehyde (B1296455) and its methoxy analog, 4-methoxy-1-naphthaldehyde (B103360), revealed that in solvents like chloroform (B151607) and toluene (B28343), the hydroxyl form is predominant. rsc.org This suggests that in non-polar environments, the electronic transitions observed would be characteristic of the primary naphthol structure.

Table 1: Theoretical and Experimental Spectroscopic Data for this compound and Related Compounds

| Compound | Method | Key Findings | Reference |

| This compound (4M1N) | HF, MP2, SVWN, B3LYP calculations | Optimized structures, conformational isomers, and UV–VIS, IR, and Raman spectra were determined. | ingentaconnect.com |

| Substituted Naphthalene Derivatives | Resonance Enhanced Multiphoton Ionization Spectroscopy | Showed a common electronic absorption band peaking asymptotically around 220 nm, assigned to S3 ← S0 transitions. | aanda.org |

| Methoxy Substituted 2,2-diaryl-2H-naphtho[1,2-b]pyrans | UV-Vis Spectroscopy | The position of the methoxy group influences whether a bathochromic or hypsochromic shift in λmax occurs. | clockss.org |

| 4-Methoxy-2-phenylazo-1-naphthol | UV-Vis Spectroscopy | The methoxy group enhances electron donation, altering electronic transitions. Polar solvents favor the ketohydrazone tautomer. | vulcanchem.com |

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information on oxidation and reduction potentials, which is crucial for understanding a molecule's reactivity in electrochemical reactions.

The electrochemical behavior of this compound has been the subject of several investigations. acs.orgresearchgate.net Studies have shown that it undergoes anodic oxidation. acs.orgresearchgate.net The oxidation potential of this compound is a key parameter in these studies. For instance, in the context of electrochemical dehydrogenative sp2-coupling reactions, the oxidation potential of this compound was a significant factor. acs.org

In one study, cyclic voltammetry was used to compare the electrochemical behavior of this compound with its acetate (B1210297) derivative, revealing a significantly higher oxidation potential for the acetate. acs.org This highlights the role of the hydroxyl group in the electrochemical oxidation process. The solvent can also play a critical role in the electrochemical behavior. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent was found to be crucial for achieving specific coupling reactions of this compound, preventing the formation of homocoupling and overoxidized products that are observed in solvents like acetonitrile (B52724). acs.org

Anodic oxidation of this compound in the presence of different nucleophiles can lead to the formation of various products, including dimers. researchgate.net The electrochemical process can be influenced by factors such as the solvent and the presence of supporting electrolytes. researchgate.net For example, anodic fluorination of this compound has been achieved using Et3N·5HF in a mixed nonaqueous solvent, leading to substitution at the ortho position. researchgate.net

The electrochemical behavior of naphthols, in general, is characterized by irreversible oxidation, leading to the formation of naphthoxyl radicals which can then polymerize on the electrode surface. mdpi.com However, the specific substituents and solvent conditions can significantly alter this behavior. mdpi.com

Table 2: Electrochemical Data for this compound

| Technique | Conditions | Observation | Reference |

| Cyclic Voltammetry | Compared with 4-methoxynaphthalene-1-yl acetate | This compound showed a lower oxidation potential. | acs.org |

| Anodic Oxidation | In the presence of nucleophiles | Formation of corresponding substituted products and dimers. | researchgate.net |

| Anodic Fluorination | Et3N·5HF in mixed nonaqueous solvent | Selective fluorination at the ortho-position to the hydroxyl group. | researchgate.net |

| Electrochemical Dehydrogenative Coupling | In HFIP solvent | Formation of a polycyclic naphthalenone motif, avoiding homocoupling. | acs.org |

Chromatographic Techniques for Purity Assessment and Separation of Analogs

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its analogs and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes.

Purity assessment of this compound is often reported by suppliers using GC or HPLC. For example, purities of >98.0% (GC) and ≥97% are commonly cited. A specific HPLC method for a related compound, 4-Methoxy-1-naphthaldehyde, utilized a C18 column with an acetonitrile:water (70:30) mobile phase to confirm >98% purity. While not directly for this compound, this provides a relevant example of a reverse-phase HPLC method that could be adapted.

The separation of naphthol analogs is crucial in synthetic chemistry and for the analysis of reaction mixtures. Reverse-phase HPLC is a suitable technique for separating compounds with different polarities. For instance, a method for analyzing 4-Methyl-1-naphthol uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This type of method could likely be optimized for the separation of this compound from its isomers or other substituted naphthols.

In the context of reaction monitoring, Thin-Layer Chromatography (TLC) is also a valuable tool. For example, in the synthesis of 4-hydroxy-1-naphthaldehydes, TLC on silica (B1680970) gel with a fluorescent indicator was used to monitor the progress of reactions. rsc.org This simple and rapid technique can be effectively used for the qualitative analysis of mixtures containing this compound.

Furthermore, solvent extraction is a fundamental separation technique that can be used to separate acidic compounds like naphthols from neutral or basic compounds based on their differential solubility in immiscible solvents. nowgongcollege.edu.in The weakly acidic nature of the hydroxyl group in this compound allows for its separation from non-acidic analogs by extraction with a basic aqueous solution.

Table 3: Chromatographic Methods for the Analysis of this compound and Analogs

| Technique | Application | Typical Conditions | Reference |

| Gas Chromatography (GC) | Purity Assessment | Not specified in detail, but used to confirm >98.0% purity. | |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Separation | Reverse-phase with C18 column; mobile phase of acetonitrile and water is common for related compounds. | sielc.com |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica gel plates with fluorescent indicator. | rsc.org |

Computational Chemistry and Theoretical Studies on 4 Methoxy 1 Naphthol

Density Functional Theory (DFT) Calculations for Electronic and Optical Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. For 4-Methoxy-1-naphthol, DFT calculations can provide crucial information regarding its electronic and optical properties, which are fundamental to understanding its reactivity, stability, and potential applications. Common basis sets and functionals, such as B3LYP with 6-31G(d,p) or 6-311+G(d,p), are typically employed in such studies. analis.com.myekb.eg

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a critical role in determining a molecule's electronic and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an indicator of molecular stability and chemical reactivity. A smaller energy gap often suggests higher reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.orgekb.eg For compounds like this compound, DFT calculations can predict this energy gap, providing insights into its electron-donating and electron-accepting abilities. While specific values for this compound were not detailed in the immediate search results, similar studies on related naphthyl derivatives and organic compounds often report HOMO-LUMO gaps in the range of 3-5 eV, which are indicative of their electronic properties. analis.com.my

Prediction of Absorption Spectra in Different Solvents

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption (UV-Vis) spectra of molecules. This method can simulate how a molecule absorbs light and can account for solvent effects, a phenomenon known as solvatochromism. By employing continuum solvation models like the Polarizable Continuum Model (PCM), the absorption spectra of this compound can be predicted in various polar and non-polar solvents (e.g., ethanol (B145695), methanol (B129727), acetonitrile (B52724), 1,4-dioxane, dichloroethane). ekb.eg Such predictions are valuable for understanding the compound's optical behavior and for experimental validation. Although specific predicted absorption spectra for this compound in different solvents were not found in the search results, the methodology is well-established for similar organic chromophores. ekb.eg

Analysis of Polarizability and Hyperpolarizability for Non-Linear Optical Properties

The study of polarizability (α) and hyperpolarizability (β) is crucial for evaluating the Non-Linear Optical (NLO) properties of a compound. These properties describe how a molecule's electron cloud distorts in response to an external electric field, leading to phenomena such as second-harmonic generation and frequency mixing. Compounds with high polarizability and hyperpolarizability are promising candidates for NLO applications in optoelectronics and photonics. acs.organalis.com.my

For this compound, theoretical analyses have shown significant NLO potential. The polarizability tensor (α) of this compound has been reported to be more than 340% greater than that of urea, a common reference standard in NLO studies. Furthermore, its second-order hyperpolarizability shows an even more substantial improvement, being over 500% greater than that of urea. researchgate.net These findings suggest that this compound could be a very good material for NLO devices, attributed to the high stability of its aromatic structure coupled with the polarity introduced by its substituents. researchgate.net

Table 1: Comparative Non-Linear Optical Properties (Theoretical)

| Property | This compound (Relative to Urea) researchgate.net |

| Polarizability (α) | > 340% greater than urea |

| Second-Order Hyperpolarizability | > 500% greater than urea |

Molecular Dynamics Simulations for Mechanistic Insights in Biological Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide mechanistic insights into biological interactions, such as ligand-protein binding or conformational changes of biomolecules. biorxiv.org While specific MD simulation studies focusing on the biological interactions of this compound were not directly found in the search results, MD simulations are routinely applied to understand the binding mechanisms of various naphthol derivatives with biological targets. For instance, molecular docking, often complemented by MD simulations, has been used to study the interaction of other naphthoquinones and naphthol derivatives with proteins, such as SARS-CoV-2 main proteinase or bacterial targets. acs.orgmdpi.com This highlights the potential for MD simulations to elucidate how this compound might interact with biological macromolecules, given its reported antibacterial properties as a WalR inhibitor. chemicalbook.com

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds, and their corresponding energies. An energy landscape maps these conformations and their relative stabilities, identifying local and global energy minima. rsc.orgacs.org For flexible molecules, understanding their conformational preferences is crucial as it influences their physical, chemical, and biological properties. rsc.org Computational methods, often at high-level quantum mechanical calculations, are employed to explore these energy landscapes. rsc.org Although specific conformational analysis and energy landscape studies for this compound were not detailed in the search results, such analyses are fundamental for understanding the molecule's flexibility, preferred geometries, and how these might impact its interactions in various environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between a compound's chemical structure and its biological activity. QSAR models aim to predict the activity of new or untested compounds based on their molecular descriptors, which quantify various structural and physicochemical properties. acs.org This approach is widely used in drug discovery and toxicology to screen potential candidates and prioritize synthesis efforts. acs.org

For this compound, which has been identified as a novel antibacterial compound targeting the WalK/WalR two-component signal transduction system in Gram-positive bacteria, chemicalbook.com QSAR modeling could be particularly valuable. While specific QSAR studies for this compound were not found, the existence of its biological activity suggests that its structural features contribute to this effect. QSAR could be used to:

Identify key structural features of this compound responsible for its antibacterial activity.

Predict the activity of novel this compound derivatives.

Optimize its structure for enhanced biological efficacy.

The application of QSAR principles to this compound could lead to a deeper understanding of its mechanism of action and guide the design of more potent antibacterial agents.

Biochemical and Pharmacological Investigations of 4 Methoxy 1 Naphthol and Its Derivatives

Enzyme Kinetics and Mechanism of Action

The enzymatic interactions of 4-Methoxy-1-naphthol and its related derivatives have been a subject of significant biochemical research, particularly focusing on their roles as substrates for various enzymes. These investigations are crucial for understanding the metabolic pathways and developing new analytical methods for enzyme activity measurement. The primary enzymes studied in this context are alcohol dehydrogenase and peroxidases.

While this compound itself is a phenolic compound, research into substrates for alcohol dehydrogenase (ADH) has extensively utilized its structurally related aldehyde, 4-Methoxy-1-naphthaldehyde (B103360). chemicalbook.com This aldehyde serves as a key fluorogenic substrate for ADH, and its enzymatic conversion is directly linked to the formation of a corresponding alcohol, providing a powerful tool for studying ADH activity.

Kinetic studies have been performed using 4-Methoxy-1-naphthaldehyde to probe the activity of different human alcohol dehydrogenase isozymes. This compound has been identified as a preferred substrate for class I ADH isozymes, with the exception of the β1β1 isozyme. The kinetic parameters, Michaelis-Menten constant (Km) and catalytic constant (kcat), quantify the efficiency and affinity of the enzyme for this substrate. The low Km values indicate a high affinity of the class I ADH isozymes for 4-Methoxy-1-naphthaldehyde. The kcat values are comparable to those of the most effective ADH substrates, highlighting its rapid conversion by the enzyme.

Table 1: Enzyme Kinetic Parameters for Class I ADH Isozymes with 4-Methoxy-1-naphthaldehyde as Substrate Data sourced from fluorometric assays of homogenous class I ADH isozymes.

| ADH Isozyme | Km (µM) | kcat (min-1) |

| Class I Range | 0.35 - 11.5 | 70 - 610 |

A significant application of the enzymatic reaction involving 4-Methoxy-1-naphthaldehyde is in highly sensitive fluorometric assays to determine ADH activity. chemicalbook.com 4-Methoxy-1-naphthaldehyde itself is only weakly fluorescent in aqueous solutions. chemsrc.com However, upon reduction by ADH in the presence of the cofactor NADH, it is converted into the corresponding alcohol product, 4-methoxy-1-naphthalenemethanol. This product is highly fluorescent, emitting light in the near-ultraviolet region.

The intensity of the fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for precise quantification of ADH activity. This method is sensitive and specific, enabling the measurement of class I and class II ADH isoenzyme activities in various biological samples, including human liver homogenates and pancreatic tissues. chemicalbook.com

The primary metabolic interaction involving this class of compounds and ADH is the reversible oxidation-reduction reaction between the aldehyde and its corresponding alcohol. The metabolic pathway studied is the ADH-catalyzed reduction of 4-Methoxy-1-naphthaldehyde to 4-methoxy-1-naphthalenemethanol. This reaction is a critical step in xenobiotic metabolism. researchgate.net Kinetic modeling and inhibition studies have been employed to understand how structural modifications to the substrate, such as to the methoxy (B1213986) group, can impact metabolic efficiency and the formation of products. While the broader metabolic fate of naphthol derivatives can involve various enzymes, including cytochrome P450s, the specific, well-documented interaction with ADH centers on the aldehyde-alcohol interconversion. researchgate.net

This compound (also referred to as 4-methoxy-α-naphthol) is a well-established and specific substrate for peroxidase enzymes from various sources, including plants. capes.gov.brbiosynth.com Its reaction with peroxidases has been leveraged to develop sensitive assays for detecting peroxidatic activity.

This compound serves as an effective chromogenic substrate in spectrophotometric assays to measure the activity of peroxidases. cymitquimica.comacs.org In the presence of hydrogen peroxide (H₂O₂), peroxidase catalyzes the oxidation of this compound. This enzymatic reaction results in the formation of a distinctly colored, non-diffusable, deep-blue product. capes.gov.br The rate of color formation can be monitored spectrophotometrically, typically at a wavelength of 620 nm, to determine the enzyme's activity. acs.org

This assay is noted for its high sensitivity and specificity for peroxidase over other heme-containing proteins like catalase and cytochrome c. capes.gov.brresearchgate.net The reaction has been applied to the kinetic, zymographic, and cytochemical characterization of peroxidase activity in plant tissues such as grape and strawberry cell cultures. capes.gov.brresearchgate.net Furthermore, this system can be adapted for the determination of other enzymes, like glucose oxidase and xanthine (B1682287) oxidase, which produce the H₂O₂ required for the peroxidase-catalyzed oxidation of this compound. acs.org In some systems, the oxidation of this compound has been shown to proceed via oxidative dimerization to produce a dye known as Russig's blue. rsc.orgacs.org

Table 2: Applications of this compound in Peroxidase-Based Assays A summary of documented uses for this compound as a peroxidase substrate.

| Application | Principle | Detection Method |

| Peroxidase Activity Assay | H₂O₂-dependent oxidation of this compound to a colored product. acs.org | Spectrophotometry (e.g., at 620 nm). acs.org |

| Plant Peroxidase Studies | Specific chromogenic substrate for kinetic, zymographic, and cytochemical analysis. capes.gov.br | Colorimetric (deep-blue product). capes.gov.br |

| Coupled Enzyme Assays (e.g., Glucose Oxidase) | Measures H₂O₂ produced by a primary enzyme, which then drives the peroxidase-catalyzed oxidation of this compound. acs.org | Spectrophotometry. acs.org |

| Peroxygenase Model Reactions | Oxidation of this compound to Russig's blue by bacterial P450 peroxygenase. acs.org | Spectrophotometry. acs.org |

Fluorometric Assays for ADH Activity

Antioxidant Properties and Mechanisms

Radical Scavenging Activities (DPPH, ABTS)

The antioxidant potential of this compound and its derivatives has been evaluated through various radical scavenging assays, including those using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.

Role in Reactive Oxygen Species (ROS) Metabolism

This compound plays a significant role in the metabolism of reactive oxygen species (ROS), primarily by acting as a substrate for peroxidase enzymes. frontiersin.org Peroxidases are a class of antioxidant enzymes that catalyze the reduction of hydrogen peroxide (H₂O₂), a major ROS, thereby protecting cells from oxidative damage. frontiersin.orgnih.gov

In numerous studies, this compound (often referred to as 4-methoxy-α-naphthol) is used as a standard chromogenic electron-donating substrate to measure the activity of Class III peroxidases in plant tissues. nih.govnih.govoup.comashs.org The oxidation of this compound by peroxidase in the presence of H₂O₂ results in a colored product, allowing for the spectrophotometric quantification of enzyme activity. nih.gov This reaction is a key part of the cellular machinery for detoxifying ROS. frontiersin.org The enzymatic oxidation of this compound can lead to the formation of Russig's blue, a colored dimer, which provides a visual method for monitoring the catalytic activity of enzymes like cytochrome P450. nagoya-u.ac.jpmdpi.com

Comparative Antioxidant Studies with Naphthol Isomers and Derivatives

The antioxidant activity of naphthol compounds is highly dependent on their molecular structure, including the position of hydroxyl and methoxy groups. Comparative studies of naphthol isomers and their derivatives illustrate these structure-activity relationships.

Research comparing 1-naphthol (B170400) and 2-naphthol (B1666908) with their methoxylated counterparts (1-methoxynaphthalene and 2-methoxynaphthalene) in DPPH and ABTS radical scavenging assays showed that the free hydroxyl group is critical for activity. Methoxylation of the hydroxyl group in these simple naphthalenes diminishes scavenging capacity. In contrast, the presence of a hydroxyl group alongside a methoxy group, as in this compound, presents a different chemical environment. Studies on derivatives of this compound have shown that their antioxidant activity is generally lower than that of analogues with a greater number of free hydroxyl groups. researchgate.net This suggests that while the methoxy group can influence the electronic properties of the aromatic ring, the availability of a hydrogen-donating hydroxyl group remains a primary determinant of radical scavenging potential.

Antimicrobial Activity

Activity against Gram-Positive Bacteria

This compound, also known as walrycin A, has been identified as a novel antibacterial compound. nih.gov It has demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govscielo.org.za Studies on related naphthol derivatives have shown that these compounds often exhibit preferential activity against Gram-positive bacteria. scielo.org.zaumsha.ac.irumsha.ac.ir For instance, a series of lipophilic phenols and naphthols were found to be more active against Staphylococcus aureus and Bacillus subtilis than against Gram-negative bacteria. scielo.org.za This suggests a potentially more specific mechanism of action against Gram-positive organisms. scielo.org.za

Derivatives of 1,4-naphthoquinone (B94277), a related structural class, have also shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Specifically, certain derivatives have displayed notable activity against S. aureus with minimum inhibitory concentration (MIC) values ranging from 30–70 μg/mL. nih.gov

Interactive Table: Antimicrobial Activity of Naphthol and Naphthoquinone Derivatives against Gram-Positive Bacteria

| Compound/Derivative Class | Gram-Positive Bacteria Tested | Observed Activity | Reference |

| This compound (walrycin A) | Staphylococcus aureus, Bacillus subtilis | Inhibitory | nih.gov |

| Lipophilic Naphthol Derivatives | Staphylococcus aureus, Bacillus subtilis | Potent activity | scielo.org.za |

| 1,4-Naphthoquinone Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values from 4 to 16 µg/mL | mdpi.com |